

Large-scale synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

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Compound of Interest

Compound Name: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

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Application Notes: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Compound: **3-(Methyl(pentyl)amino)propanoic acid hydrochloride** CAS Number: 625120-81-2[1][2] Molecular Formula: $C_9H_{20}ClNO_2$ (or $C_9H_{19}NO_2 \cdot HCl$)[1][3] Molecular Weight: 209.71 g/mol [1][3][4]

Introduction

3-(Methyl(pentyl)amino)propanoic acid hydrochloride is a high-purity organic compound that serves as a critical intermediate in the pharmaceutical industry.[4] It is a beta-alanine derivative featuring a propanoic acid backbone with a tertiary amine functional group containing both methyl and pentyl substituents.[3][4] This structure makes it a vital building block for the synthesis of more complex, pharmacologically active molecules.[4] The compound typically appears as a white to off-white crystalline powder.[4]

Primary Applications

The principal application of this compound is in pharmaceutical development as a key intermediate in the synthesis of Ibandronate Sodium (also known as Ibanic Acid).[1][3][4][5]

Ibandronate is a potent, nitrogen-containing bisphosphonate drug used extensively for the prevention and treatment of osteoporosis and other bone-related diseases.[1][3]

Beyond its role in drug synthesis, it is also utilized in scientific research for:

- Analytical Chemistry: Employed as a reference standard for the development and validation of analytical methods.[3][4]
- Biological Research: Used in studies investigating cellular processes and molecular interactions, contributing to therapeutic research.[3][4]

Mechanism of Action Context

As an intermediate for Ibandronate, the biological significance of **3-(Methyl(pentyl)amino)propanoic acid hydrochloride** is linked to the action of the final drug. Ibandronate functions by inhibiting bone resorption.[3][4] It binds to hydroxyapatite, the mineral component of bone, and inhibits the activity of osteoclasts, which are the cells responsible for bone degradation.[3][4] This action is crucial for maintaining bone density and preventing bone loss in patients with osteoporosis.[3][4]

Quantitative Data Summary

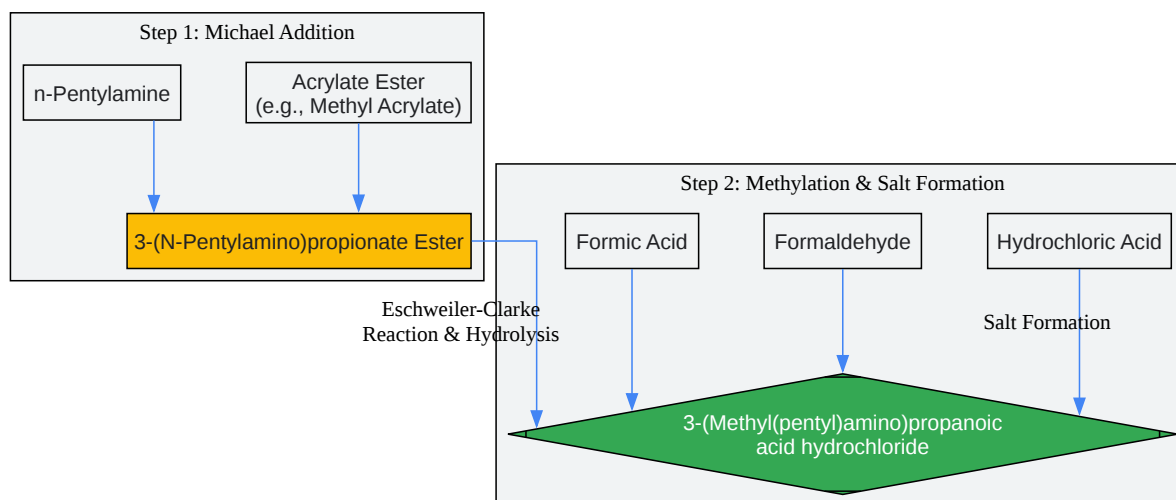
Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	625120-81-2	[1] [2]
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[1] [3]
Molecular Weight	209.71 g/mol	[1] [3] [4]
Melting Point	99-103°C	[1] [4]
Boiling Point	299.2°C at 760 mmHg	[1]
Flash Point	134.7°C	[1]
Appearance	White to off-white crystalline powder	[4]
Solubility	Slightly soluble in Methanol and Water	[1]
Purity (Assay)	≥99.0%	[4]

Large-Scale Synthesis Protocol

This protocol describes a common and scalable two-step method for synthesizing **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**, suitable for industrial production.[\[5\]](#) The process involves an initial Michael addition reaction followed by methylation and hydrochloride salt formation.[\[3\]](#)[\[5\]](#)

Diagram of Synthesis Workflow



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Caption: Workflow for the synthesis of the target compound.

Step 1: Michael Addition of n-Pentylamine and Acrylate

Objective: To synthesize the intermediate, 3-(N-Pentylamino)propionate ester.

Materials:

- n-Pentylamine
- Acrylate ester (e.g., methyl acrylate or ethyl acrylate)
- Solvent (optional, reaction can often be run neat)

Procedure:

- Charge a suitable reaction vessel with n-Pentylamine.
- Begin stirring and maintain the temperature of the reaction mixture, typically between 25-40°C.
- Slowly add the acrylate ester dropwise to the n-Pentylamine. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, continue to stir the mixture at the set temperature for several hours (e.g., 2-4 hours) until reaction completion is confirmed by a suitable analytical method (e.g., GC or TLC).
- The resulting product, 3-(N-pentylamino)propionate ester, can be purified by distillation under reduced pressure or carried forward to the next step without extensive purification.

Step 2: Reductive Methylation and Hydrochloride Salt Formation

Objective: To convert the intermediate ester into the final product, **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**.

Materials:

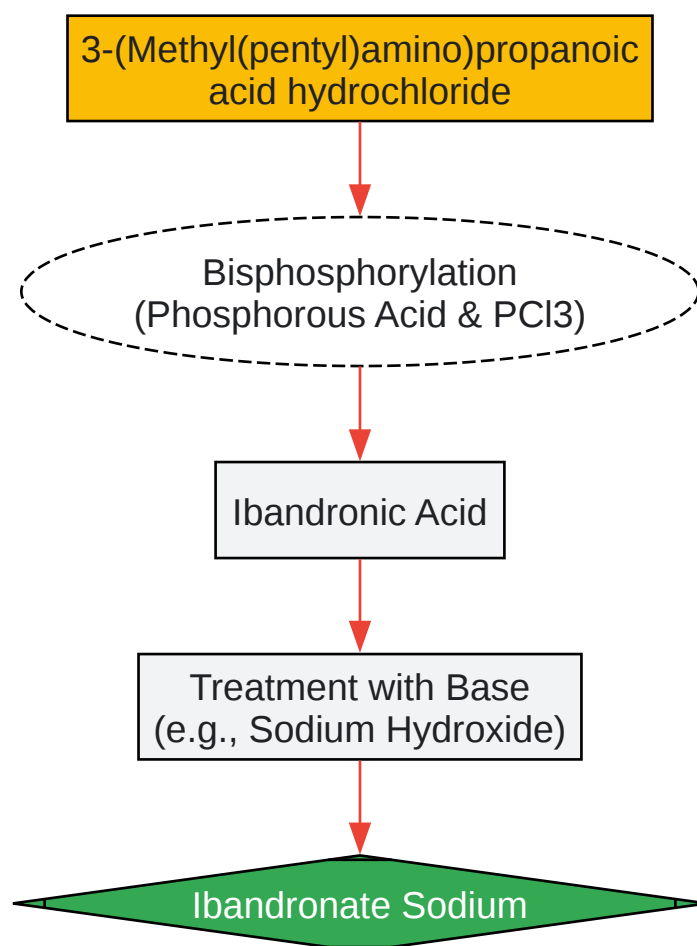
- 3-(N-Pentylamino)propionate ester (from Step 1)
- Formic acid (HCOOH)
- Formaldehyde (HCHO, typically a 37% aqueous solution)
- Hydrochloric acid (HCl)
- Solvent (e.g., Toluene for workup)

Procedure:

- To the crude or purified 3-(N-pentylamino)propionate ester, add formic acid and formaldehyde.[5] This combination facilitates the Eschweiler-Clarke reaction for methylation of the secondary amine.

- Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 6-8 hours) until the reaction is complete.[5][6] The progress can be monitored by GC.
- Upon completion, cool the reaction mass to room temperature.
- Add water and a suitable organic solvent like toluene to the residue. The product will be in the aqueous layer.[6]
- Separate the layers and treat the aqueous layer with concentrated hydrochloric acid to precipitate the hydrochloride salt. This step also ensures the hydrolysis of the ester group to a carboxylic acid.
- Cool the mixture to induce crystallization.
- Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol or acetone) to remove impurities, and dry under vacuum.
- The final product is **3-(Methyl(pentyl)amino)propanoic acid hydrochloride**, a white crystalline solid.

Diagram of Pharmaceutical Application



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Caption: Role as an intermediate in Ibandronate Sodium synthesis.

Safety and Handling

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.^[7]
- Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.^[7]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.^[7]
- Incompatibilities: Avoid strong oxidizing agents.^[7]

- First Aid: In case of skin contact, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[7]

Disclaimer: This protocol is intended for informational purposes for trained research and development professionals. All procedures should be carried out in a properly equipped laboratory facility by qualified personnel, adhering to all applicable safety guidelines and regulations.

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